2-(4-fluorophenoxy)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide
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Description
2-(4-fluorophenoxy)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H22FNO4 and its molecular weight is 359.397. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- Compounds involving modifications of naphthalene and phenoxy groups have been a subject of study for their synthesis and chemical reactivity. For instance, the synthesis of benzo[g]indoles through reactions involving naphthalene derivatives demonstrates the versatility of naphthalene-based compounds in organic synthesis (Yi, Cho, & Lee, 2005). Similar methodologies could be applicable in the synthesis or modification of the compound for various research applications.
Medicinal Chemistry and Drug Design
- In medicinal chemistry, derivatives of naphthalene and phenoxy groups are explored for their biological activities. Research on compounds like "N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide" as radioligands for peripheral benzodiazepine receptors indicates the potential of such structures in developing diagnostic or therapeutic agents (Zhang et al., 2003). This could suggest research applications in neurology or oncology for the compound .
Material Science and Fluorescence Studies
- Fluoroionophores based on diamine-salicylaldehyde derivatives, which share structural motifs with the compound , have been studied for their interaction with metal cations and potential applications in sensing technologies (Hong et al., 2012). Such applications could be explored for the mentioned compound in environmental monitoring or bioimaging.
Pharmacology and Toxicology
- The metabolic pathways and toxicological profiles of structurally related compounds are of interest in pharmacology. Studies on the metabolic oxidation of naphthoyl groups in drugs indicate the importance of understanding the metabolic fate and potential toxicological implications of such compounds (Risch et al., 2015). This could imply potential research directions in drug development or safety evaluation for the compound of interest.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO4/c1-25-17-8-9-18-14(11-17)3-2-10-20(18,24)13-22-19(23)12-26-16-6-4-15(21)5-7-16/h4-9,11,24H,2-3,10,12-13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPRYVTVRKXADJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)COC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.